molecular formula C23H26ClN7 B11239320 N~4~-(4-chlorophenyl)-N~6~-[2-(diethylamino)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~4~-(4-chlorophenyl)-N~6~-[2-(diethylamino)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11239320
M. Wt: 436.0 g/mol
InChI Key: LWZUBTIXBJVLGD-UHFFFAOYSA-N
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Description

N4-(4-CHLOROPHENYL)-N6-[2-(DIETHYLAMINO)ETHYL]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties . The presence of various functional groups in its structure makes it a versatile molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-CHLOROPHENYL)-N6-[2-(DIETHYLAMINO)ETHYL]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves multiple steps, starting with the preparation of the pyrazolo[3,4-d]pyrimidine core. This can be achieved through the cyclization of appropriate hydrazine derivatives with 4,6-dichloropyrimidine under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, solvent selection, and temperature control to ensure efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

N4-(4-CHLOROPHENYL)-N6-[2-(DIETHYLAMINO)ETHYL]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of amines .

Scientific Research Applications

N4-(4-CHLOROPHENYL)-N6-[2-(DIETHYLAMINO)ETHYL]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N4-(4-CHLOROPHENYL)-N6-[2-(DIETHYLAMINO)ETHYL]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets. It is known to inhibit protein kinases, which play a crucial role in cell signaling pathways. By binding to the ATP-binding site of these enzymes, it prevents their activity, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Properties

Molecular Formula

C23H26ClN7

Molecular Weight

436.0 g/mol

IUPAC Name

4-N-(4-chlorophenyl)-6-N-[2-(diethylamino)ethyl]-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C23H26ClN7/c1-3-30(4-2)15-14-25-23-28-21(27-18-12-10-17(24)11-13-18)20-16-26-31(22(20)29-23)19-8-6-5-7-9-19/h5-13,16H,3-4,14-15H2,1-2H3,(H2,25,27,28,29)

InChI Key

LWZUBTIXBJVLGD-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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